2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and ethylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated precursor.
Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced through a coupling reaction using an appropriate ethylphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromophenyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Bromophenyl Derivatives: Compounds with bromophenyl groups but different core structures.
Ethylphenyl Derivatives: Compounds with ethylphenyl groups but different core structures.
Uniqueness
The uniqueness of 2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups and core structure, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-2-14-3-7-16(8-4-14)23-18(28)13-27-21(30)26-12-11-25(20(29)19(26)24-27)17-9-5-15(22)6-10-17/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRJQDDVURJESK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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